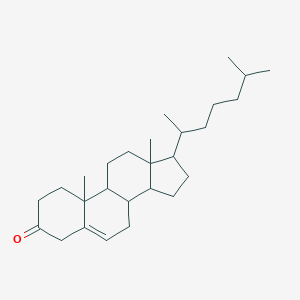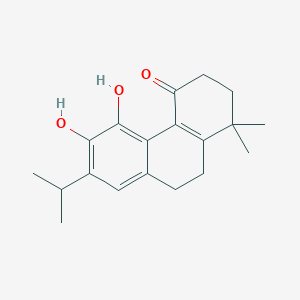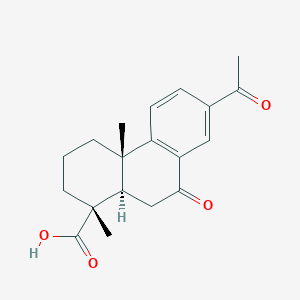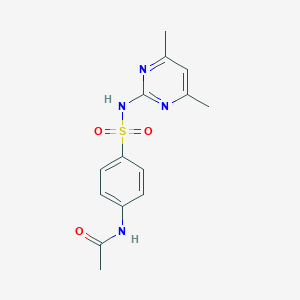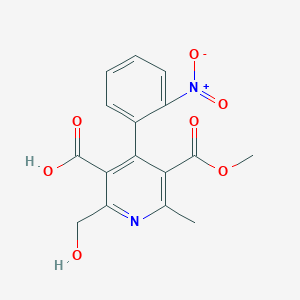
2-Oxoindolin-5-sulfonamid
Übersicht
Beschreibung
2-Oxoindoline-5-sulfonamide is a chemical compound that belongs to the class of oxindole derivatives. It is characterized by the presence of a sulfonamide group attached to the 5th position of the oxindole ring. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Oxoindoline-5-sulfonamide is Bruton’s Tyrosine Kinase (BTK) . BTK is a Tec family kinase that functions as a nonreceptor tyrosine kinase . It is critical for B-cell development, differentiation, and signaling . BTK expression is assumed to be a prerequisite for B-cell proliferation and survival .
Mode of Action
2-Oxoindoline-5-sulfonamide interacts with BTK, inhibiting its function . This compound selectively inhibits BTK-high RAMOS cell proliferation and phosphorylation of BTK and downstream signaling cascades .
Biochemical Pathways
The inhibition of BTK by 2-Oxoindoline-5-sulfonamide affects the B-cell signaling pathway . This disruption can lead to the premature death of BTK-deficient B lymphocytes .
Pharmacokinetics
The compound’s cytotoxicity and inhibitory effects on btk suggest it has sufficient bioavailability to exert its effects .
Result of Action
The result of 2-Oxoindoline-5-sulfonamide’s action is the selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . This suggests that the compound could be a potent inhibitor of Burkitt’s lymphoma cells .
Biochemische Analyse
Biochemical Properties
2-Oxoindoline-5-sulfonamide has been identified as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a key player in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonamide and BTK could potentially influence various biochemical reactions, particularly those related to B-cell proliferation and survival .
Cellular Effects
In cellular contexts, 2-Oxoindoline-5-sulfonamide has shown promising activity in inhibiting BTK and downstream signaling cascades . This compound has been observed to cause a selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .
Molecular Mechanism
At the molecular level, 2-Oxoindoline-5-sulfonamide exerts its effects through binding interactions with BTK, leading to the inhibition of this enzyme . This inhibition disrupts the downstream signaling cascades associated with BTK, thereby influencing cell proliferation and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoindoline-5-sulfonamide typically involves the reaction of indolin-2-one with chlorosulfonic acid. The reaction is carried out at elevated temperatures, around 70°C, to yield 2-oxoindoline-5-sulfonyl chloride. This intermediate is then treated with ammonia or amines to produce the desired sulfonamide derivative .
Industrial Production Methods
While specific industrial production methods for 2-Oxoindoline-5-sulfonamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxindole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-2-oxoindoline-5-sulfonamide
- N,N-dimethyl-2-oxoindoline-5-sulfonamide
Uniqueness
2-Oxoindoline-5-sulfonamide is unique due to its specific substitution pattern on the oxindole ring, which imparts distinct biological activities. Compared to its methylated analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug development .
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436660 | |
| Record name | 2-oxoindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175075-24-8 | |
| Record name | 2-oxoindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


